1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H10FN3O |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3O/c11-8-3-1-2-4-9(8)15-7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) |
InChI Key |
IQLMQLSWUVANAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)N)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A classic method involves reacting hydrazine derivatives with 1,3-diketones. For example, ethyl acetoacetate and phenylhydrazine undergo cyclocondensation to form 3-methyl-1-phenylpyrazol-5-one, a precursor for further functionalization. Adapting this approach, substituted hydrazines can yield the desired pyrazole scaffold.
Example Protocol
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Reactant Preparation : 3-Aminopyrazole derivatives are synthesized by treating 1,3-diketones (e.g., acetylacetone) with hydrazine hydrate in ethanol under reflux.
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Functionalization : The resulting pyrazole-3-amine is alkylated with 2-fluorophenoxymethyl bromide to introduce the (2-fluorophenoxy)methyl group.
Cyclization of α,β-Unsaturated Ketones
Alternative routes utilize α,β-unsaturated ketones, which undergo cyclization with hydrazines. For instance, enolate intermediates formed from ketones and diethyl oxalate can react with hydrazines to form pyrazoles.
Key Reaction Conditions
-
Base : Lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C.
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Cyclization : Addition of hydrazine derivatives at 0°C to room temperature.
Introduction of the (2-Fluorophenoxy)methyl Group
The (2-fluorophenoxy)methyl substituent is introduced via nucleophilic substitution or Mitsunobu reactions.
Alkylation of Pyrazole-3-amine
A common method involves alkylating pyrazole-3-amine with 2-fluorophenoxymethyl bromide or chloride.
Procedure
-
Substrate : 1H-pyrazol-3-amine (1 equiv).
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Alkylating Agent : 2-Fluorophenoxymethyl bromide (1.2 equiv).
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Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
-
Yield : ~65–75% after purification by column chromatography.
Challenges
-
Competing N-alkylation at multiple pyrazole positions.
-
Hydrolysis of the alkylating agent under basic conditions.
Mitsunobu Reaction for Oxygen-Methyl Linking
The Mitsunobu reaction offers regioselective coupling between pyrazole alcohols and 2-fluorophenol.
Steps
-
Alcohol Precursor : Synthesize 1-(hydroxymethyl)-1H-pyrazol-3-amine via reduction of the corresponding ester.
-
Coupling : React with 2-fluorophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Multi-Step Synthesis from Fluorinated Benzyl Halides
Patents describe modular approaches starting from fluorinated benzyl halides.
-
Enolate Formation : Treat ketone precursors with LiHMDS and diethyl oxalate to form dione enolates.
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Cyclization : React enolates with hydrazine hydrate to yield pyrazole intermediates.
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Functionalization : Alkylate with 2-fluorobenzyl bromide under basic conditions.
Optimized Conditions
-
Solvent : THF/DMSO mixture.
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Temperature : 0°C to room temperature.
Visible Light-Promoted Synthesis
Recent advances employ photochemical methods for greener synthesis.
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Reactants : 3-Methyl-1-phenyl-2-pyrazolin-5-one and 2-fluorophenoxymethyl aldehyde.
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Conditions : Blue LED light (24 W), ethanol solvent, room temperature.
Advantages
-
Catalyst-free.
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High functional group tolerance.
Comparative Analysis of Methods
Purification and Characterization
Final products are typically purified via:
Characterization Data
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol at reflux conditions.
Major Products:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine have been evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay, which measures the ability of a substance to donate electrons to neutralize free radicals. In one study, pyrazole derivatives demonstrated varying degrees of antioxidant activity, with some compounds achieving an IC50 value as low as 4.67 μg/mL, indicating strong potential for therapeutic applications in oxidative stress-related diseases .
Anticancer Properties
The compound has shown promise in anticancer research. Pyrazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of novel thiazolyl-pyrazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance its anticancer activity . The molecular docking studies performed on these compounds revealed potential interactions with cancer-related targets, providing insights into their mechanisms of action .
Material Science Applications
Polymer Chemistry
In the realm of polymer science, compounds like this compound are being explored as additives to enhance the properties of polymers. The incorporation of fluorinated groups can improve thermal stability and chemical resistance. Research has shown that fluorinated pyrazole derivatives can be utilized in the synthesis of functionalized polymers with enhanced mechanical properties and durability .
Data Tables
Case Studies
-
Antioxidant Evaluation
A study conducted by Kalanithi et al. synthesized a series of pyrazole derivatives and tested their antioxidant capabilities using the DPPH assay. The findings revealed a correlation between structural modifications and antioxidant efficacy, paving the way for further development of pyrazole-based antioxidants . -
Anticancer Research
In a comprehensive study on thiazolyl-pyrazole derivatives, researchers synthesized various compounds and evaluated their anticancer properties against human cancer cell lines. The results indicated that specific modifications to the pyrazole moiety significantly enhanced cytotoxic effects, making them promising candidates for future drug development . -
Material Enhancements
Research into the use of fluorinated pyrazoles in polymer formulations showed that these compounds could effectively enhance polymer properties, leading to applications in coatings and advanced materials where durability is critical .
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among pyrazole derivatives significantly influence their physicochemical properties and biological interactions. Below is a comparative analysis:
Structural Variations and Molecular Properties
Biological Activity
1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 201.20 g/mol. Its structure features a pyrazole ring substituted at the 1-position with a 2-fluorophenoxy methyl group, which enhances its lipophilicity and biological activity compared to other similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : In vitro studies suggest that the compound may inhibit pathways associated with inflammation, potentially making it a candidate for analgesic development .
- Antimicrobial Activity : The compound has shown promising results against various pathogens, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, highlighting its therapeutic potential in oncology .
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and cell proliferation. For example, it has been linked to the inhibition of p38 MAPK signaling pathways, crucial for inflammatory responses .
- Interaction with Receptors : It is suggested that the compound interacts with various receptors that mediate pain and inflammation, although specific receptor targets remain to be fully elucidated .
In Vitro Studies
A summary of relevant in vitro studies is presented in the table below:
Case Studies
Several case studies have highlighted the compound's potential:
- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its utility as a therapeutic agent for conditions like arthritis .
- Antimicrobial Evaluation : In a comparative study, this compound was one of several pyrazole derivatives tested for antimicrobial efficacy. It exhibited strong activity against both Gram-positive and Gram-negative bacteria, outperforming many traditional antibiotics in certain assays .
- Cancer Research : Research indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models, underscoring its potential as an anticancer drug candidate .
Q & A
Basic Research Question
- ¹H NMR : Key signals include the pyrazole NH₂ (δ ~5.0–5.5 ppm, broad singlet), aromatic protons from the 2-fluorophenoxy group (δ ~6.8–7.4 ppm, multiplet), and the CH₂ linker (δ ~4.8–5.2 ppm, singlet). Splitting patterns help verify substitution positions .
- LCMS : The molecular ion peak ([M+H]⁺) should match the exact mass (calculated: 237.08 g/mol). Fragmentation patterns (e.g., loss of NH₂ or fluorophenoxy groups) provide additional structural confirmation .
What crystallographic strategies are effective for resolving the crystal structure of this compound?
Advanced Research Question
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:
- Data collection : High-resolution (<1.0 Å) data at low temperature (e.g., 173 K) to minimize thermal motion .
- Hydrogen bonding analysis : The NH₂ group may form intermolecular hydrogen bonds with adjacent pyrazole or fluorophenoxy moieties, influencing crystal packing .
- Validation : R factors <0.05 and data-to-parameter ratios >15 ensure reliability .
How can researchers resolve contradictions in reported spectroscopic data for pyrazol-3-amine derivatives?
Advanced Research Question
Discrepancies in NMR or LCMS data often arise from:
- Tautomerism : Pyrazole NH₂ groups may exhibit keto-enol tautomerism, altering chemical shifts. Solvent polarity and pH should be standardized .
- Impurity profiles : LCMS purity >95% (via area normalization) and orthogonal methods (e.g., HPLC) help distinguish byproducts .
- Crystallographic validation : Cross-referencing spectral data with X-ray structures resolves ambiguities .
What role do hydrogen bonding patterns play in the compound’s solid-state properties?
Advanced Research Question
Graph set analysis (e.g., Etter’s rules) reveals NH₂···O/N hydrogen bonds as dominant motifs, forming chains or rings that stabilize the lattice. For example:
- Motif type : N–H···N (pyrazole) or N–H···O (phenoxy) interactions .
- Impact on solubility : Strong intermolecular bonds may reduce solubility in apolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for dissolution.
How can computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., NLRP3 inflammasome) via the pyrazole NH₂ and fluorophenoxy groups.
- SAR analysis : Compare with analogs (e.g., 1-[(3,4-dichlorophenyl)methyl] derivatives) to identify critical substituents for activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
What analytical techniques are optimal for assessing purity, and how are they validated?
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Validate with spiked standards to confirm resolution of impurities .
- Elemental analysis : %C, %H, %N should align with theoretical values (±0.4%).
- Melting point : Sharp range (<2°C) indicates high purity .
How do solvent and temperature affect regioselectivity in pyrazole ring formation?
Advanced Research Question
- Polar solvents : Increase cyclization rates but may favor side products (e.g., dimerization).
- Temperature : Lower temperatures (50–60°C) can improve regioselectivity for the 3-amine position by slowing competing pathways .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by 10–15% .
What advanced phasing methods are suitable for crystallographic studies of halogenated pyrazoles?
Advanced Research Question
- SAD/MAD phasing : Utilize the fluorine atom’s anomalous scattering (λ = 0.98 Å) for phase determination .
- SHELXC/D/E pipelines : Robust for automated phasing, especially with high-resolution data (<1.2 Å) .
How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
